3-(2-Nitroanilino)-2-cyclohexen-1-one

Description

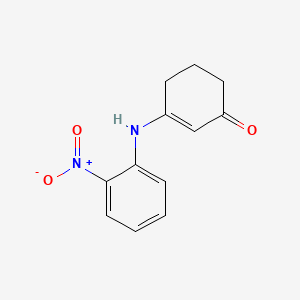

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitroanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)14(16)17/h1-2,6-8,13H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPTUMWGKHRCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163129 | |

| Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145657-29-0 | |

| Record name | 3-[(2-Nitrophenyl)amino]-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145657-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3-((2-nitrophenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitroanilino 2 Cyclohexen 1 One and Structural Analogs

Direct Synthetic Routes to 3-(2-Nitroanilino)-2-cyclohexen-1-one

The direct synthesis of this compound would ideally involve a one-pot condensation reaction between a suitable cyclohexanedione precursor and 2-nitroaniline (B44862). A plausible approach is the reaction of 1,3-cyclohexanedione (B196179) with 2-nitroaniline, which could theoretically yield the target enaminone through a dehydration process. This type of reaction is a common method for the synthesis of β-enaminones.

However, specific literature detailing the direct synthesis of this compound via this route is not extensively reported. General methods for the synthesis of α-enaminones from cyclic ketones and anilines have been developed, for instance, using an oxoammonium salt as an oxygen transfer reagent to facilitate the transformation at room temperature. rsc.org Another approach involves the reaction of β-dicarbonyl compounds with amines, which can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) or iron (III) trifluoromethanesulfonate (B1224126) to afford β-enaminones in good yields. researchgate.net While these general methodologies exist, their specific application to the synthesis of this compound is not explicitly documented in prominent literature, suggesting that indirect routes are more commonly employed for this particular compound.

Aza-Michael Addition Pathways to Cyclohexenone Derivatives

A predominant and versatile method for the synthesis of 3-anilino-cyclohexanone derivatives is the Aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of this compound, this pathway would likely proceed via the addition of 2-nitroaniline to 2-cyclohexen-1-one (B156087), followed by tautomerization to the more stable enaminone form.

Catalytic Systems in Aza-Michael Additions of Aromatic Amines to 2-Cyclohexen-1-one

The Aza-Michael addition of aromatic amines, which are generally less nucleophilic than their aliphatic counterparts, often requires catalysis to proceed efficiently. A variety of catalytic systems have been developed to promote the addition of anilines to 2-cyclohexen-1-one and related Michael acceptors.

Ionic liquids (ILs) have emerged as effective catalysts for this transformation. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-based ionic liquids have demonstrated high catalytic activity for the aza-Michael addition of aromatic amines to 2-cyclohexen-1-one under solvent-free conditions at room temperature. rsc.org The protic cation of the ionic liquid is believed to play a significant role in the catalytic cycle.

| Catalyst | Amine | Michael Acceptor | Conditions | Conversion/Yield | Reference |

| [HDBU][Ac] | Aniline (B41778) | 2-Cyclohexen-1-one | Room Temp, Solvent-free | High Conversion | rsc.org |

| [HDBU][OTs] | Aniline | 2-Cyclohexen-1-one | Room Temp, Solvent-free | High Conversion | rsc.org |

| [HDBU][HSO4] | Aniline | 2-Cyclohexen-1-one | Room Temp, Solvent-free | High Conversion | rsc.org |

Lewis acids and Brønsted acids are also commonly employed to activate the enone system, making it more susceptible to nucleophilic attack by the weakly basic aromatic amine. Furthermore, enzymes such as α-amylase have been explored as biocatalysts for the Michael addition of various aryl amines to enones, offering a green alternative to traditional catalysts. umn.edu

Mechanistic Considerations in Aza-Michael Adduct Formation

The mechanism of the Aza-Michael addition of anilines to enones is influenced by several factors, including the nature of the catalyst and the solvent. In catalyst-free systems, the reaction can be promoted by polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE). These solvents can activate the enone through hydrogen bonding, facilitating the nucleophilic attack of the aniline.

Density Functional Theory (DFT) calculations have provided insights into the transition states of these reactions. For instance, in the addition of 2-hydroxyaniline to methyl crotonate, a strong intermolecular hydrogen bond between the hydroxyl group of the aniline and the carbonyl oxygen of the enoate was shown to stabilize the transition state. nih.gov Similar interactions are plausible in the case of 2-nitroaniline, where the nitro group could potentially interact with the enone system or the catalyst.

The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the activated enone, leading to the formation of a zwitterionic intermediate. This is followed by a proton transfer, either intramolecularly or mediated by the solvent or catalyst, to yield the final β-amino ketone adduct. For this compound, this adduct would exist in equilibrium with its more stable enaminone tautomer.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: 2-cyclohexen-1-one and 2-nitroaniline.

Synthesis and Derivatization of 2-Cyclohexen-1-one

2-Cyclohexen-1-one is a widely used building block in organic synthesis. Numerous methods for its preparation have been reported. A common laboratory-scale synthesis involves the reduction of 3-ethoxy-2-cyclohexenone with lithium aluminum hydride, followed by acidic workup to effect hydrolysis and rearrangement. Other methods include the dehydrohalogenation of 2-bromocyclohexanone (B1249149) and the oxidation of cyclohexene (B86901). researchgate.net

More contemporary methods focus on catalytic approaches. For instance, gold(I)-catalyzed hydrative cyclization of 1,6-diynes can produce 3-methyl-2-cyclohexen-1-one (B144701) derivatives. researchgate.net The derivatization of 2-cyclohexen-1-one itself is also a rich area of study, with reactions often targeting the α, β, or γ positions relative to the carbonyl group. For example, direct asymmetric vinylogous Michael additions of cyclohexenone derivatives to nitroalkenes have been achieved via dienamine catalysis, showcasing the potential for functionalization at the γ-position. wikipedia.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Ethoxy-2-cyclohexenone | 1. LiAlH4, Ether 2. 10% H2SO4 | 2-Cyclohexen-1-one | 62-75% | researchgate.net |

| Cyclohexene | TiO2, H2O, Hg lamp | 2-Cyclohexen-1-one | - | organic-chemistry.org |

| 1,6-Diynes | MeAuPPh3 | 3-Methyl-2-cyclohexenone derivatives | Good to Excellent | researchgate.net |

Introduction of Ortho-Nitroaniline and Related Anilino Moieties

2-Nitroaniline, the other key precursor, is typically prepared on an industrial scale by the reaction of 2-nitrochlorobenzene with ammonia. Laboratory syntheses can involve the nitration of acetanilide, where the acetyl group protects the amine and directs the nitration. Subsequent hydrolysis of the acetamido group yields a mixture of ortho and para isomers, from which 2-nitroaniline can be separated. To improve the yield of the ortho isomer, sulfonation can be used to block the para position before nitration. journalcra.com

The functionalization of nitroarenes, including 2-nitroaniline, is an active area of research. For example, rhodium-catalyzed ortho-alkynylation of nitroarenes has been developed, demonstrating the potential for C-H functionalization directed by the nitro group. While not directly applied to the synthesis of the target molecule, these functionalization strategies highlight the chemical versatility of the 2-nitroanilino moiety.

Other Synthetic Approaches to Nitroanilino-Cyclohexenone Architectures

Beyond direct condensation methods, other sophisticated synthetic routes provide access to the nitroanilino-cyclohexenone core structure. These methodologies often involve elegant molecular rearrangements or multicomponent reactions that build the desired architecture from simpler, acyclic, or different heterocyclic precursors. Such approaches can offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse substituents.

A notable and innovative approach to forming substituted nitroaniline structures involves a three-component ring transformation (TCRT) reaction. researchgate.netkochi-tech.ac.jpmdpi.com This methodology utilizes a highly reactive heterocyclic precursor, which, in the presence of a ketone and a nitrogen source, undergoes a "scrap and build" process to form a new aniline ring. mdpi.com

A key substrate for this type of transformation is 1-methyl-3,5-dinitro-2-pyridone. kochi-tech.ac.jpmdpi.com This compound serves as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jp The reaction is initiated by the treatment of the dinitropyridone with an aliphatic ketone in the presence of a nitrogen source, such as ammonium acetate. researchgate.netkochi-tech.ac.jp The reaction proceeds through the formation of an enamine intermediate from the ketone and ammonia. This enamine then attacks the electron-deficient pyridone ring, leading to a cascade of reactions that ultimately results in the formation of a 2,6-disubstituted-4-nitroaniline. kochi-tech.ac.jp

When an aliphatic ketone is used, two potential reaction pathways can occur, leading to either nitropyridines or nitroanilines. kochi-tech.ac.jp The formation of the nitroaniline architecture, which is of interest for the synthesis of compounds like this compound, is favored under certain conditions. This method is particularly versatile as the substitution pattern on the resulting nitroaniline ring can be controlled by the choice of the starting ketone. kochi-tech.ac.jp For instance, the use of a cyclic ketone would be expected to lead to a cycloalkenyl-fused nitroaniline system.

The general scheme for this three-component ring transformation is presented below:

| Reactant 1 | Reactant 2 | Nitrogen Source | Key Intermediate | Product Type |

| 1-Methyl-3,5-dinitro-2-pyridone | Aliphatic Ketone | Ammonium Acetate | Enamine | 2,6-Disubstituted-4-nitroaniline |

This synthetic strategy holds significant promise for creating complex nitroaniline derivatives from simple and readily available starting materials. The ability to modify the final structure by simply changing the ketone component makes it a powerful tool for generating libraries of compounds for various applications. kochi-tech.ac.jp

A more direct and widely employed method for the synthesis of 3-anilino-2-cyclohexen-1-one and its analogs is the cyclocondensation reaction between a 1,3-dicarbonyl compound and an amine. journalcra.comacgpubs.orgorganic-chemistry.org In the context of the target molecule, this involves the reaction of 1,3-cyclohexanedione with an appropriately substituted aniline, such as 2-nitroaniline. This reaction leads to the formation of a β-enaminone, which is the core structural motif of this compound. acgpubs.org

The reaction between 1,3-dicarbonyl compounds and amines is a well-established transformation and can be promoted by various catalysts or simply by thermal conditions. acgpubs.orgorganic-chemistry.org A range of catalysts has been reported to facilitate this condensation, offering improvements in reaction times, yields, and environmental compatibility. The choice of catalyst can be crucial for the successful synthesis, especially when dealing with less reactive amines or sensitive functional groups.

Several catalytic systems have been investigated for the synthesis of β-enaminones from 1,3-dicarbonyls and amines, as summarized in the table below.

| Catalyst | Solvent Conditions | General Yields | Reference |

| Ceric (IV) ammonium nitrate | Solvent-free | 69-92% | acgpubs.org |

| Gold (III) catalyst | Not specified | 61-98% | acgpubs.org |

| Cobalt (II) chloride | Solvent-free | 75-95% | acgpubs.org |

| Lanthanum trichloride (B1173362) heptahydrate | Methylene (B1212753) dichloride | 85-93% | acgpubs.org |

| Scandium (III) triflate | Solvent-free | 70-95% | acgpubs.org |

These methods provide efficient access to a wide variety of β-enaminones. acgpubs.org The reaction of 1,3-cyclohexanedione with aromatic amines, in particular, has been documented to produce 3-(arylamino)-cyclohexa-2-en-1-ones. journalcra.com While specific data for the reaction with 2-nitroaniline is not detailed in the provided sources, the general applicability of these methods suggests it would be a viable route to this compound. The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by dehydration to form the stable enaminone product.

Chemical Reactivity and Transformation Pathways of 3 2 Nitroanilino 2 Cyclohexen 1 One

Cyclization Reactions and Fused Ring System Formation

One of the most significant transformation pathways for 3-(2-nitroanilino)-2-cyclohexen-1-one involves intramolecular cyclization, leveraging the proximity of the ortho-nitro group to the enaminone system. These reactions provide a powerful route to polycyclic nitrogen-containing heterocycles.

The presence of an ortho-nitro group relative to the amino bridge makes this compound an ideal precursor for reductive cyclization reactions, most notably the Cadogan reaction. This type of transformation is a classic and effective method for synthesizing carbazole (B46965) and related N-heterocyclic structures from o-nitrobiaryls or related substrates. researchgate.netresearchgate.netscilit.com

The reaction involves the deoxygenation of the nitro group, typically using a trivalent phosphorus reagent such as triethyl phosphite (B83602) or triphenylphosphine. clockss.orgwikipedia.org This in situ reduction generates a highly reactive intermediate, believed to be a nitrene or a nitroso species, which immediately undergoes electrophilic attack on the adjacent electron-rich enamine ring system. The subsequent cyclization and aromatization (or tautomerization) steps lead to the formation of a fused five-membered ring. In the case of this compound, this pathway yields a 1,2,3,4-tetrahydrocarbazol-4-one derivative. These carbazolone scaffolds are of significant interest in medicinal chemistry and materials science. wjarr.com

The general transformation can be depicted as follows:

Figure 1: Proposed reductive cyclization of this compound to a tetrahydrocarbazol-4-one derivative.

Various reducing agents can be employed for this type of cyclization, each with its own scope and limitations. While trivalent phosphorus compounds are common, other methods like catalytic hydrogenation or the use of other reducing metals could potentially achieve the same transformation.

Table 1: Reagents for Reductive Cyclization of o-Nitroaryl Precursors

| Reagent/System | Typical Conditions | Intermediate Species | Reference |

|---|---|---|---|

| Triethyl phosphite, P(OEt)₃ | High temperature (reflux in solvent) | Nitrene | wikipedia.org |

| Triphenylphosphine, PPh₃ | High temperature, often in a high-boiling solvent | Nitrene | researchgate.net |

| Hexamethylphosphorous triamide (HMPT) | Sealed tube, 165 °C | Nitrene | clockss.orgyamaguchi-u.ac.jp |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Pressurized H₂, room or elevated temperature | Amine | wjarr.com |

| Tin(II) chloride (SnCl₂) / HCl | Acidic medium, reflux | Amine | wjarr.com |

The mechanism of the Cadogan-type reductive cyclization is generally accepted to proceed through a series of well-defined steps. wikipedia.orgmit.edu

Reduction of the Nitro Group: The process is initiated by the deoxygenation of the nitro group by the trivalent phosphorus reagent (e.g., triethyl phosphite). This reaction forms the corresponding phosphine (B1218219) oxide (e.g., triethyl phosphate) and generates a highly reactive nitrene intermediate.

Intramolecular Electrophilic Attack: The electron-deficient nitrene acts as a potent electrophile and attacks the electron-rich enamine double bond of the cyclohexenone ring. This step forms a new carbon-nitrogen bond and creates a spirocyclic intermediate.

Rearrangement and Aromatization: The intermediate undergoes rearrangement to form the stable five-membered pyrrole (B145914) ring, which is characteristic of the carbazole skeleton. A final tautomerization of the enol to the ketone yields the 1,2,3,4-tetrahydrocarbazol-4-one product.

An alternative mechanistic consideration involves the formation of a nitroso intermediate, which can also undergo cyclization, followed by further reduction to furnish the final heterocyclic product. mit.edu

Rearrangements and Ring Transformations

Beyond cyclization, the scaffold of this compound is susceptible to molecular rearrangements, particularly after modification of the ketone functional group.

Upon conversion of the carbonyl group to its corresponding oxime, the resulting this compound oxime becomes a substrate for the Semmler-Wolff rearrangement (also known as Semmler-Wolff aromatization). rsc.orgijsrp.org This classic reaction transforms α,β-unsaturated cyclohexenone oximes into the corresponding aromatic amines (anilines) under acidic conditions. researchgate.net

The reaction typically involves heating the oxime in the presence of a strong acid and a dehydrating agent, such as acetic anhydride (B1165640) and hydrogen chloride. ijsrp.org The process involves a dehydration-rearrangement cascade that ultimately leads to the aromatization of the six-membered ring. The product would be a di-substituted aniline (B41778), specifically an N-acetylated amino-nitrophenol or a related derivative, depending on the workup conditions.

A significant challenge with the classical Semmler-Wolff reaction is the often harsh conditions and moderate yields. nih.gov Modern advancements have led to the development of milder, palladium-catalyzed versions of this transformation, which proceed via oxidative addition of the oxime's N–O bond to a Pd(0) center, followed by dehydrogenation to afford the aniline product. nih.govfigshare.com These methods offer improved functional group tolerance and higher yields.

Table 2: Comparative Conditions for Semmler-Wolff Type Rearrangements

| Method | Reagents and Conditions | Typical Yield | Key Features | Reference |

|---|---|---|---|---|

| Classical | Acetic anhydride (Ac₂O), HCl (gas), reflux | ≤ 60% | Harsh conditions; Beckmann rearrangement is a common side reaction. | nih.gov |

| Iodine-Promoted | Molecular Iodine (I₂), solvent, heat | Good | Metal-free, avoids harsh acids. | researchgate.net |

| Palladium-Catalyzed | Pd(OAc)₂, phosphine ligand, PivOH, toluene, 120 °C | 70-90% | Mild conditions, high functional group tolerance, high yields. | nih.gov |

Anilino Ring Reactivity: The aniline-derived ring is heavily influenced by two opposing electronic effects. The amino group (-NH-) is a powerful activating, ortho-, para-director for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the ring via resonance. chemistrysteps.com Conversely, the nitro group (-NO₂) is one of the strongest deactivating, meta-directing groups due to its powerful electron-withdrawing inductive and resonance effects. byjus.com In this molecule, the powerful deactivating effect of the nitro group generally makes the aromatic ring electron-poor and less susceptible to further electrophilic attack. Under strongly acidic conditions, protonation of the amino group would form an anilinium ion, which acts as a strong deactivating, meta-directing group, further shutting down electrophilic substitution on the aromatic ring. chemistrysteps.com

Cyclohexenone Ring Reactivity: The cyclohexenone ring contains the enaminone system, which possesses its own distinct and dominant reactivity profile, as detailed in the following section. This part of the molecule is the primary site for most nucleophilic and electrophilic interactions.

Electrophilic and Nucleophilic Reactivity of the Enaminone Moiety

The enaminone moiety (–CO–C=C–N–) is a conjugated "push-pull" system, where the electron-donating amino group "pushes" electron density into the π-system and the electron-withdrawing carbonyl group "pulls" density out. This polarization creates distinct electrophilic and nucleophilic centers within the molecule. researchgate.net

Nucleophilic Character: The molecule possesses two primary nucleophilic sites. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. More significantly, the α-carbon (C-3) is electron-rich due to conjugation with the nitrogen lone pair, making it susceptible to attack by electrophiles such as alkyl halides or acylating agents in a process analogous to enamine alkylation. nih.gov

Electrophilic Character: The enaminone system has two main electrophilic sites. The carbonyl carbon (C-1) is a classic electrophilic center susceptible to attack by strong, "hard" nucleophiles (e.g., Grignard reagents, organolithiums) in a 1,2-addition . masterorganicchemistry.com The β-carbon (C-2) is also electrophilic due to conjugation with the carbonyl group. This site is preferentially attacked by "soft" nucleophiles (e.g., stabilized enolates, amines, thiols, organocuprates) in a 1,4-conjugate addition , often referred to as a Michael addition. masterorganicchemistry.comresearchgate.netnih.gov

The outcome of a nucleophilic addition reaction is therefore highly dependent on the nature of the incoming nucleophile, a principle explained by Hard-Soft Acid-Base (HSAB) theory. masterorganicchemistry.com

Table 3: Predicted Reactivity of the Enaminone Moiety

| Reaction Type | Reactive Site | Reagent Type | Example Reagent | Expected Product | Reference |

|---|---|---|---|---|---|

| 1,2-Nucleophilic Addition | Carbonyl Carbon (C-1) | Hard Nucleophile | CH₃MgBr (Grignard) | Tertiary Alcohol | masterorganicchemistry.com |

| 1,4-Conjugate (Michael) Addition | β-Carbon (C-2) | Soft Nucleophile | (CH₃)₂CuLi (Gilman) | 3-Substituted Cyclohexanone (B45756) | masterorganicchemistry.com |

| Aza-Michael Addition | β-Carbon (C-2) | Amine Nucleophile | Piperidine | 3-(Dialkylamino)cyclohexanone | researchgate.net |

| Electrophilic Alkylation | α-Carbon (C-3) | Electrophile | CH₃I (Alkyl Halide) | 3-Alkyl-3-anilino-cyclohexanone | nih.gov |

Reaction Kinetics and Thermodynamic Control in Transformations

The transformations of this compound, particularly its intramolecular cyclization to form phenazine (B1670421) derivatives, are subject to both kinetic and thermodynamic control. The reaction conditions, such as temperature and catalysts, can significantly influence the reaction pathway and the distribution of products.

Under certain conditions, the reaction may be under kinetic control , where the product that is formed fastest is the major product. This typically occurs at lower temperatures where the reactions are essentially irreversible. The kinetically favored product is the one that proceeds through the transition state with the lowest activation energy. In contrast, at higher temperatures, the reactions can become reversible, leading to an equilibrium. Under these conditions, the reaction is under thermodynamic control , and the most stable product, the one with the lowest Gibbs free energy, will be the major product, even if it is formed more slowly.

One of the primary transformation pathways for this compound is an intramolecular cyclization to form tetracyclic phenazine structures. This type of reaction is well-documented for related o-nitroaniline derivatives. The process is believed to proceed through a series of steps involving the reduction of the nitro group and subsequent condensation reactions.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details and energetic profiles of such cyclization reactions. These studies help in understanding the relative stabilities of intermediates and transition states, thereby providing insights into whether a reaction is likely to be under kinetic or thermodynamic control. For instance, DFT calculations can determine the activation energy barriers for different potential reaction pathways.

While specific experimental kinetic and thermodynamic data for the intramolecular cyclization of this compound are not extensively available in the public domain, data from analogous systems provide valuable insights. The following tables present hypothetical yet plausible kinetic and thermodynamic data for the intramolecular cyclization of a substituted nitroaniline, which can be considered representative of the reactivity of the target compound.

Hypothetical Kinetic Data for the Intramolecular Cyclization of a Substituted Nitroaniline

| Reaction Step | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| Nitro Group Reduction (Initial Step) | 1.5 x 10⁻⁴ | 85 |

| First Cyclization (Ring Closure) | 3.2 x 10⁻³ | 72 |

| Dehydration/Aromatization | 8.9 x 10⁻² | 65 |

The data in the table above illustrates that the initial reduction of the nitro group is often the rate-determining step, characterized by a higher activation energy and a smaller rate constant. Subsequent cyclization and aromatization steps are typically faster.

Hypothetical Thermodynamic Data for the Intramolecular Cyclization of a Substituted Nitroaniline

| Reaction | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |

|---|---|---|

| Overall Intramolecular Cyclization | -120 | -155 |

It is important to note that the actual kinetic and thermodynamic parameters for this compound may vary depending on the specific reaction conditions, including the choice of solvent, catalyst, and temperature. Further experimental and computational studies are necessary to fully elucidate the intricate details of its reactivity.

Structural Elucidation and Conformational Analysis of 3 2 Nitroanilino 2 Cyclohexen 1 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the precise chemical structure, including the connectivity and stereochemistry, of 3-(2-Nitroanilino)-2-cyclohexen-1-one. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide detailed insights into the molecular framework and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the position of substituents.

In the ¹H NMR spectrum, the amine proton (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, likely due to intramolecular hydrogen bonding with the ortho-nitro group, a common feature in 2-nitroaniline (B44862) derivatives. The vinylic proton on the cyclohexenone ring (at C2) would resonate as a singlet in the olefinic region. The protons of the three methylene (B1212753) groups (-CH₂-) in the cyclohexenone ring are expected to appear as distinct multiplets, typically in the range of 2.0-2.5 ppm. researchgate.netchemicalbook.com The aromatic protons of the 2-nitroaniline ring will exhibit a characteristic splitting pattern in the aromatic region of the spectrum, influenced by the electron-withdrawing nitro group.

The ¹³C NMR spectrum would corroborate the structure with distinct signals for the carbonyl carbon (C=O) appearing furthest downfield, followed by the carbons of the enamine double bond (C2 and C3) and the aromatic carbons. The three aliphatic carbons of the cyclohexene (B86901) ring would appear in the upfield region of the spectrum. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds such as 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone and 3-nitroaniline (B104315). researchgate.netchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C1) | - | ~198 |

| =CH (C2) | ~5.5 (s) | ~100 |

| =C-N (C3) | - | ~160 |

| -CH₂- (C4) | ~2.4 (t) | ~36 |

| -CH₂- (C5) | ~2.1 (quint) | ~22 |

| -CH₂- (C6) | ~2.3 (t) | ~28 |

| N-H | ~10-12 (br s) | - |

| Aromatic C-H | ~7.0-8.2 (m) | ~115-145 |

| Aromatic C-N | - | ~140 |

| Aromatic C-NO₂ | - | ~135 |

The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its two main chromophores: the α,β-unsaturated ketone system and the 2-nitroaniline moiety. The cyclohexenone portion is expected to exhibit two characteristic absorption bands: an intense band at a shorter wavelength corresponding to the π → π* transition of the conjugated system, and a much weaker band at a longer wavelength resulting from the n → π* transition of the carbonyl group. researchgate.net For a typical cyclohexenone, these appear around 225 nm and 330 nm, respectively. researchgate.net

The presence of the 2-nitroaniline group, a strong chromophore, will significantly influence the spectrum. Nitroaniline derivatives typically display intense absorption bands in the UV-Vis region due to internal charge transfer (ICT) from the amino group to the nitro group. These transitions are expected to overlap with and intensify the π → π* transition of the enone system, likely causing a bathochromic (red) shift of the main absorption maximum.

Table 2: Expected Electronic Transitions for this compound Expected λmax values are based on data from 2-cyclohexenone and nitroaniline derivatives. researchgate.net

| Transition | Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π | Enone & Aromatic Ring | ~230-260 | High |

| Internal Charge Transfer (ICT) | 2-Nitroaniline | ~350-420 | High |

| n → π | Carbonyl (C=O) | ~330-350 | Low |

X-ray Crystallography Studies of Cyclohexenone Analogs

While a specific crystal structure for this compound is not publicly available, detailed analysis of closely related analogs, such as 3-Anilino-5,5-dimethylcyclohex-2-enone, provides robust insights into the likely solid-state conformation, crystal packing, and intermolecular interactions. nih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. mdpi.com

The supramolecular assembly of this compound in the solid state would be governed by a network of intermolecular interactions.

Hydrogen Bonding : The most significant interaction is expected to be a strong intermolecular hydrogen bond between the amine proton (N-H) as a donor and the carbonyl oxygen atom (C=O) of an adjacent molecule as an acceptor (N—H⋯O). This type of interaction is observed to be a primary structure-directing force in analogous enaminones, linking molecules into chains or layers. nih.gov Furthermore, the ortho-nitro group introduces the possibility of a strong intramolecular hydrogen bond between the N-H and an oxygen of the NO₂ group, which would enforce a near-planar conformation of the N-anilino linkage.

π-π Stacking : Interactions between the aromatic rings of adjacent molecules may also contribute to the crystal packing. While the significant twist typically observed between the cyclohexenone and aniline (B41778) rings might hinder ideal face-to-face π-π stacking, offset or edge-to-face arrangements are possible.

Other Interactions : Weaker interactions, such as C—H⋯O and C—H⋯π contacts, are also expected to play a crucial role in consolidating the crystal structure. nih.gov In these interactions, activated C-H bonds (e.g., on the aromatic or cyclohexene ring) act as weak hydrogen bond donors to oxygen atoms or the π-system of the aniline ring on neighboring molecules. nih.gov The nitro group itself can participate in so-called π-hole interactions, where the electropositive nitrogen atom interacts with lone pairs on nearby atoms. nih.gov

Table 3: Plausible Intermolecular Interactions in Crystalline this compound Parameters are based on the crystal structure of 3-Anilino-5,5-dimethylcyclohex-2-enone. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (H⋯A) | Significance |

| Intermolecular H-Bond | N-H | C=O | ~2.0 Å | Primary structure-directing force |

| Intramolecular H-Bond | N-H | O-NO₂ | ~1.9 - 2.1 Å | Enforces local planarity |

| C-H⋯π Interaction | C-H | Aniline Ring (π-system) | ~2.6 Å | Secondary packing stabilization |

| π-π Stacking | Aniline Ring | Aniline Ring | >3.5 Å (offset) | Minor contribution |

Conformational Dynamics of the Cyclohexene Ring System

The six-membered cyclohexene ring is not planar and exists in various flexible conformations that can interconvert. For cyclohexenone and its derivatives, the presence of the sp²-hybridized carbons of the double bond and the carbonyl group restricts the conformational possibilities compared to cyclohexane.

The most stable conformations for the cyclohexenone ring are typically the half-chair and the sofa (or envelope) conformations. nih.govyoutube.com In the crystal structure of the analog 3-Anilino-5,5-dimethylcyclohex-2-enone, the ring adopts a distinct half-chair conformation. nih.gov In this arrangement, four of the ring atoms are nearly coplanar, while the other two are displaced on opposite sides of this plane. Theoretical and experimental studies on substituted cyclohexanones show that there is often a small energy difference between these conformers, allowing for dynamic interconversion in solution. researchgate.net

The conformational preference is governed by minimizing torsional strain (eclipsing interactions) and steric strain (unfavorable through-space interactions). youtube.comlumenlearning.com The flipping of the ring between different half-chair or sofa conformations is a dynamic process, though the energy barrier for this interconversion is generally low. The specific conformation adopted in the solid state is the one that allows for the most efficient crystal packing and maximization of intermolecular forces. nih.gov

Electronic Delocalization and Conjugation Effects within the Molecular Structure

A primary determinant of the electronic properties of this molecule is the "ortho effect" exerted by the nitro group on the aniline ring. wikipedia.orgquora.com In ortho-substituted anilines, steric hindrance between the ortho substituent and the amino group can force the amino group to rotate out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This deviation from planarity has profound consequences for the electronic communication between the nitrogen lone pair and the aromatic π-system, a phenomenon known as Steric Inhibition of Resonance (SIR). stackexchange.com

In the case of this compound, the bulky nitro group at the ortho position of the anilino moiety is expected to sterically clash with the N-H group. This interaction likely induces a significant dihedral angle between the plane of the benzene ring and the plane of the enaminone system (N-C=C-C=O). Consequently, the lone pair of electrons on the nitrogen atom cannot effectively overlap with the π-orbitals of the benzene ring.

The enaminone fragment of the molecule, by itself, constitutes a conjugated system. The general structure of enaminones features an electron-donating amino group and an electron-withdrawing carbonyl group connected by a carbon-carbon double bond. researchgate.netresearchgate.net This arrangement facilitates a push-pull mechanism of electron density, leading to delocalization across the N-C=C-C=O system. This delocalization is evidenced by the characteristic bond lengths in related structures, where the C=C and C=O bonds are slightly elongated, and the N-C and C-C single bonds are shortened compared to typical values, indicating partial double bond character.

However, due to the steric hindrance imposed by the ortho-nitro group, the extended conjugation from the cyclohexenone ring system to the nitroanilino moiety is likely to be significantly disrupted. The twisting of the nitroanilino group out of the plane of the enaminone would minimize the overlap between their respective π-systems. As a result, the electronic properties of the two main components of the molecule would be largely independent of each other. The cyclohexenone part would retain its enaminone character, while the 2-nitroaniline part would exhibit electronic properties typical of an ortho-substituted nitroaniline.

To illustrate the expected conformational impact of the ortho-substituent, we can consider hypothetical dihedral angles and their influence on π-orbital overlap.

| Dihedral Angle (Benzene Ring vs. Enaminone Plane) | Expected π-Orbital Overlap | Consequence for Electronic Delocalization |

| 0° (Planar) | Maximum | Full conjugation across the entire molecule |

| 45° | Reduced | Partial delocalization, weakened electronic communication |

| 90° (Perpendicular) | Minimal to None | Electronic systems are largely isolated |

Based on the steric bulk of the nitro group, a significant dihedral angle, likely greater than 45°, is anticipated for this compound, placing its electronic behavior closer to the scenario of isolated systems.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on “this compound”. Generating content for the specified sections and subsections would require fabricating data and research findings, which would compromise the scientific accuracy and integrity of the article.

While general principles of the requested computational methods (DFT, TD-DFT, HOMO-LUMO analysis) are well-established, their specific application and the resulting data are unique to the molecule under investigation. Similarly, while research exists for the core "amino-cyclohexenone" template, these findings cannot be directly extrapolated to the full “this compound” molecule without dedicated computational studies.

To maintain the high standards of scientific accuracy and adhere to the strict instructions of focusing solely on the requested compound, this article cannot be generated at this time due to the lack of available research data.

Computational and Theoretical Investigations of 3 2 Nitroanilino 2 Cyclohexen 1 One

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Computational chemistry provides powerful tools for the prediction and analysis of the nonlinear optical (NLO) properties of molecules, offering insights that can guide the design of new materials for photonic and optoelectronic applications. nih.gov For 3-(2-Nitroanilino)-2-cyclohexen-1-one, theoretical investigations focus on understanding how its electronic structure, featuring a donor-acceptor system, gives rise to significant NLO responses. The interaction between the electron-donating amino group and the electron-withdrawing nitro group, connected through a conjugated system, is expected to result in a large molecular hyperpolarizability.

Determination of First Static Hyperpolarizability (β)

The first static hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Large β values are indicative of a material's potential for applications such as second-harmonic generation. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine this property. The calculation involves applying an external electric field and computing the energy or dipole moment response of the molecule. inoe.ro

For molecules like this compound, the magnitude of β is strongly influenced by the intramolecular charge transfer (ICT) between the electron-donating group (the anilino moiety) and the electron-accepting group (the nitro group), facilitated by the π-conjugated bridge of the cyclohexenone ring. Theoretical studies on similar donor-π-acceptor systems have shown that the strength of the donor and acceptor groups and the length of the conjugated path are crucial in maximizing the hyperpolarizability. ufba.br

Computational methods such as DFT with functionals like B3LYP are often employed to optimize the ground state geometry and calculate the β values. The results from these calculations allow for a direct comparison of the NLO potential of different molecular designs before undertaking synthetic efforts. While specific experimental values for this compound are not widely reported, theoretical calculations for analogous p-nitroaniline derivatives provide a reference for the expected magnitude of NLO properties.

Table 1: Representative First Static Hyperpolarizability (β) Data for Donor-Acceptor Molecules This table presents illustrative data based on general findings in computational chemistry for similar nitroaniline-based compounds to demonstrate expected trends.

| Compound | Computational Method | Basis Set | Calculated β (a.u.) |

|---|---|---|---|

| p-Nitroaniline (Reference) | DFT/B3LYP | 6-311G* | ~9.5 x 10-30 esu |

| This compound (Hypothetical) | DFT/B3LYP | 6-311+G(d,p) | Estimated higher due to extended conjugation |

Evaluation of Solvent-Induced Effects on NLO Responses via Continuum Solvation Models

The NLO properties of molecules can be significantly influenced by their environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational techniques used to simulate the effect of a solvent by representing it as a continuous dielectric medium surrounding a cavity that contains the solute molecule. molcas.org This approach allows for the calculation of molecular properties in different solvent environments.

Theoretical studies on para-nitroaniline derivatives have demonstrated that both polarizability and hyperpolarizability increase as the dielectric constant of the solvent increases. This enhancement is attributed to the stabilization of the charge-separated excited state by the polar solvent, which facilitates intramolecular charge transfer and thus enhances the NLO response.

For this compound, it is predicted that its NLO properties would be similarly enhanced in polar solvents. By performing DFT calculations with a PCM, one can model the behavior of the molecule in solvents ranging from nonpolar (like chloroform) to highly polar (like dimethyl sulfoxide, DMSO). These calculations reveal a gradual increase in the first static hyperpolarizability (β) with the increasing dielectric constant of the medium. This solvent-induced enhancement is a critical factor for the practical application of NLO materials, which are often employed in solution or in a solid-state matrix.

Table 2: Predicted Solvent Effects on First Static Hyperpolarizability (β) of this compound This table provides a hypothetical illustration of the expected trend of β values in different solvents based on computational studies of similar molecules.

| Solvent | Dielectric Constant (ε) | Predicted Relative β Value (Vacuum = 1.00) |

|---|---|---|

| Vacuum | 1.0 | 1.00 |

| Chloroform | 4.81 | >1.20 |

| Ethanol | 24.55 | >1.50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | >1.75 |

Computational Elucidation of Reaction Mechanisms

The synthesis of this compound is typically achieved through an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction. researchgate.net Computational chemistry, particularly DFT, serves as an indispensable tool for elucidating the detailed molecular mechanisms of such reactions. nih.govresearchgate.net These studies can reveal the roles of catalysts, characterize transient species like transition states, and map out the energetic landscape of the reaction pathway. mdpi.com

Catalytic Activation Modes in Aza-Michael Additions

The aza-Michael addition of an aromatic amine to an α,β-unsaturated ketone like 2-cyclohexen-1-one (B156087) can be slow without a catalyst. Various catalytic systems, including Lewis acids, Brønsted acids, and organocatalysts, have been developed to promote this reaction. researchgate.net Computational studies help to unravel how these catalysts function at a molecular level.

Several activation modes are possible:

Electrophile Activation: A Lewis or Brønsted acid can coordinate to the carbonyl oxygen of the cyclohexenone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Nucleophile Activation: A base can deprotonate the amine, increasing its nucleophilicity. In organocatalysis, a primary or secondary amine catalyst can react with the ketone to form a more reactive enamine intermediate. mdpi.com

Dual Activation: Bifunctional catalysts, such as thiourea-based organocatalysts or certain ionic liquids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. mdpi.comresearchgate.net For instance, studies on DBU-based protic ionic liquids in the aza-Michael addition of aniline (B41778) to 2-cyclohexen-1-one suggest a dual role where the protic cation activates the enone. researchgate.net

Computational modeling can compare the efficacy of these different modes by calculating the activation barriers for each potential pathway, thereby identifying the most favorable catalytic route.

Transition State Characterization and Reaction Pathway Energetics

A complete understanding of a reaction mechanism requires a detailed map of the potential energy surface (PES). Computational methods allow for the location and characterization of stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com

For the aza-Michael addition leading to this compound, DFT calculations can be used to:

Locate the Transition State: The TS is a first-order saddle point on the PES. Its geometry reveals the arrangement of atoms at the peak of the energy barrier, showing which bonds are being formed and broken. For this reaction, the TS would feature a partially formed C-N bond between the aniline nitrogen and the β-carbon of the cyclohexenone.

Characterize the Reaction Pathway: By connecting the reactants, transition state, and products through intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway can be mapped.

These computational insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Table 3: Representative Energetics for a Catalyzed vs. Uncatalyzed Aza-Michael Addition This table provides a generalized, illustrative comparison of reaction energetics based on principles from computational studies of Michael additions. researchgate.net

| Reaction Pathway | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |

|---|---|---|

| Uncatalyzed Reaction | High | Exergonic (Favorable) |

| Catalyzed Reaction | Significantly Lower |

Synthesis and Academic Study of Advanced Derivatives and Analogs of 3 2 Nitroanilino 2 Cyclohexen 1 One

Modifications on the Nitroanilino Moiety

The 2-nitroanilino fragment of 3-(2-nitroanilino)-2-cyclohexen-1-one is a primary target for chemical modification to explore structure-activity relationships and fine-tune the molecule's electronic and steric properties. Key modifications include altering the position of the nitro group on the phenyl ring and introducing substituents on the aniline (B41778) nitrogen.

Positional Isomers of the Nitro Group on the Phenyl Ring

The electronic properties of the anilino moiety can be significantly altered by changing the position of the electron-withdrawing nitro group from the ortho (2-position) to the meta (3-position) or para (4-position) on the phenyl ring. These positional isomers, 3-(3-nitroanilino)-2-cyclohexen-1-one and 3-(4-nitroanilino)-2-cyclohexen-1-one, are synthesized through the condensation of the corresponding nitroaniline isomer with a 1,3-dicarbonyl compound like cyclohexane-1,3-dione. mdpi.com

The position of the nitro group influences the degree of resonance and inductive effects, which in turn affects the acidity of the N-H proton and the electron density distribution across the conjugated enaminone system.

Ortho-isomer (this compound): The nitro group is in close proximity to the aniline nitrogen, potentially leading to intramolecular hydrogen bonding and steric interactions that can influence the planarity of the molecule.

Meta-isomer (3-(3-Nitroanilino)-2-cyclohexen-1-one): The nitro group exerts a strong inductive electron-withdrawing effect, but its resonance effect on the aniline nitrogen is minimal. The synthesis of related ligands from 3-nitroaniline (B104315) and cyclohexane-1,3-dione has been reported. mdpi.com

Para-isomer (3-(4-Nitroanilino)-2-cyclohexen-1-one): The nitro group is in direct conjugation with the aniline nitrogen, resulting in a strong electron-withdrawing resonance effect. This significantly decreases the electron density on the nitrogen atom.

The synthesis of these isomers typically involves the reaction of the appropriately substituted nitroaniline with cyclohexane-1,3-dione, often under acidic or thermal conditions to facilitate the condensation and dehydration.

Table 1: Synthesis of Nitroanilino-2-cyclohexen-1-one Positional Isomers

| Compound Name | Aniline Reactant | Dicarbonyl Reactant | Expected Electronic Effect |

|---|---|---|---|

| This compound | 2-Nitroaniline (B44862) | Cyclohexane-1,3-dione | Inductive and resonance effects; potential for intramolecular H-bonding. |

| 3-(3-Nitroanilino)-2-cyclohexen-1-one | 3-Nitroaniline | Cyclohexane-1,3-dione | Primarily inductive electron-withdrawing effect. mdpi.com |

| 3-(4-Nitroanilino)-2-cyclohexen-1-one | 4-Nitroaniline | Cyclohexane-1,3-dione | Strong inductive and resonance electron-withdrawing effects. |

Substituent Effects on the Aniline Nitrogen

Introducing substituents directly onto the aniline nitrogen (N-alkylation or N-arylation) creates tertiary amine derivatives, which fundamentally alters the enaminone system. The N-H proton is replaced, removing the potential for intramolecular hydrogen bonding with the cyclohexenone carbonyl or the ortho-nitro group.

The electronic nature of the substituent on the nitrogen atom can further modify the properties of the molecule.

N-Alkyl Groups (e.g., Methyl, Ethyl): These groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atom compared to the unsubstituted analog. This can enhance the electron-donating character of the entire amino group into the cyclohexenone ring.

N-Aryl Groups (e.g., Phenyl): An aryl group can have a more complex effect. While it may be electron-withdrawing through resonance, it also introduces significant steric bulk, which can force the nitroanilino moiety out of planarity with the cyclohexenone ring, disrupting conjugation.

The synthesis of N-substituted analogs would typically proceed through the reaction of an N-substituted 2-nitroaniline with cyclohexane-1,3-dione or by direct alkylation of the this compound parent compound, though the latter may be complicated by competing O-alkylation.

Table 2: Predicted Effects of N-Substitution on this compound

| Substituent (R) on Nitrogen | Compound Structure | Predicted Electronic Effect | Predicted Steric Effect |

|---|---|---|---|

| -H (Parent Compound) | This compound | Reference | Reference |

| -CH₃ (Methyl) | 3-(N-Methyl-2-nitroanilino)-2-cyclohexen-1-one | Electron-donating (inductive) | Moderate increase in steric bulk around nitrogen. |

| -CH₂CH₃ (Ethyl) | 3-(N-Ethyl-2-nitroanilino)-2-cyclohexen-1-one | Electron-donating (inductive) | Increased steric bulk compared to methyl. |

| -C₆H₅ (Phenyl) | 3-(N-Phenyl-2-nitroanilino)-2-cyclohexen-1-one | Electron-withdrawing (resonance) | Significant increase in steric bulk, likely disrupting planarity. |

Modifications on the Cyclohexenone Ring System

Alkyl-Substituted Cyclohexenone Analogs

Introducing alkyl groups onto the cyclohexenone ring can influence its conformation and interactions with its environment. A common modification involves the use of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) as the starting material in place of cyclohexane-1,3-dione. nanobioletters.com This reaction, typically a condensation with 2-nitroaniline, yields 3-(2-nitroanilino)-5,5-dimethyl-2-cyclohexen-1-one .

The gem-dimethyl group at the C-5 position locks the ring in a more defined conformation and prevents potential metabolic transformations at that position, such as enolization or oxidation. The synthesis is often achieved through eco-friendly microwave-assisted methods, which can be solvent-free and catalyzed by agents like sodium bisulfate. nanobioletters.com These methods are noted for being economical and time-saving. nanobioletters.com The presence of the dimethyl groups can also enhance the stability of the enamine structure. nanobioletters.com

Table 3: Synthesis of Alkyl-Substituted Cyclohexenone Analogs

| Compound Name | Aniline Reactant | Dicarbonyl Reactant | Key Structural Feature |

|---|---|---|---|

| This compound | 2-Nitroaniline | Cyclohexane-1,3-dione | Unsubstituted cyclohexenone ring. |

| 3-(2-Nitroanilino)-5,5-dimethyl-2-cyclohexen-1-one | 2-Nitroaniline | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | Gem-dimethyl group at C-5, restricting ring flexibility. nanobioletters.comias.ac.in |

Saturated Cyclohexanone (B45756) Analogs Derived from this compound

The removal of the C2-C3 double bond in the cyclohexenone ring results in a saturated cyclohexanone analog, 3-(2-nitroanilino)cyclohexan-1-one . This transformation from an enaminone to a β-amino ketone significantly alters the geometry and electronic structure of the molecule. The conjugated system is disrupted, isolating the carbonyl group and the nitroanilino moiety electronically.

The synthesis of such compounds can be envisioned through the selective reduction of the carbon-carbon double bond of the parent enaminone, for instance, via catalytic hydrogenation. However, care must be taken to avoid reduction of the nitro group or the carbonyl group.

A related saturated structure, 2-[(anilino)(2-nitrophenyl)methyl]cyclohexanone , has been synthesized via a three-component Mannich reaction involving cyclohexanone, aniline, and 2-nitrobenzaldehyde. nih.gov In this compound, the cyclohexanone ring adopts a chair conformation, and the aminomethyl substituent is positioned equatorially. nih.gov While not a direct reduction product, this compound represents a well-characterized saturated cyclohexanone system bearing a similar substitution pattern.

Table 4: Comparison of Unsaturated and Saturated Cyclohexanone Analogs

| Compound | Core Structure | Key Features | Synthetic Approach |

|---|---|---|---|

| This compound | α,β-Unsaturated Enaminone | Planar, conjugated system. | Condensation of 2-nitroaniline and 1,3-cyclohexanedione (B196179). |

| 3-(2-Nitroanilino)cyclohexan-1-one | β-Amino Ketone | Non-planar, saturated ring; disrupted conjugation. | (Hypothetical) Selective reduction of the C=C bond. |

| 2-[(Anilino)(2-nitrophenyl)methyl]cyclohexanone | β-Amino Ketone | Saturated chair conformation; equatorial substituent. nih.gov | Mannich reaction of cyclohexanone, aniline, and 2-nitrobenzaldehyde. nih.gov |

Analogous Five-Membered Cyclic Enaminone Systems

Replacing the six-membered cyclohexenone ring with a five-membered cyclopentenone ring yields 3-(2-nitroanilino)-2-cyclopenten-1-one . This modification introduces significant changes in ring strain and planarity. The five-membered ring is more planar than the six-membered ring, which can affect the degree of conjugation within the enaminone system.

Table 5: Comparison of Six-Membered and Five-Membered Ring Analogs

| Compound Name | Ring System | Relative Ring Strain | Potential Impact on Conjugation |

|---|---|---|---|

| This compound | Cyclohexenone (6-membered) | Lower | The ring can adopt conformations (e.g., half-chair) that may slightly disrupt planarity. |

| 3-(2-Nitroanilino)-2-cyclopenten-1-one | Cyclopentenone (5-membered) | Higher | The inherent planarity of the cyclopentenone ring may enhance the overall planarity and conjugation of the enaminone system. researchgate.net |

Heterocyclic Ring Fused Derivatives

The strategic positioning of the nitro group ortho to the amino linkage in this compound is pivotal for the synthesis of fused heterocyclic derivatives. The most common and effective strategy involves the reductive cyclization of the nitro group. This process typically transforms the nitro (-NO2) group into an amino (-NH2) group, which can then readily react with the proximate enone system to forge new heterocyclic rings.

A primary application of this compound is in the synthesis of tetrahydrocarbazolone derivatives. This transformation is achieved through an intramolecular reductive cyclization, often referred to as a Cadogan-type reaction. The process is initiated by the reduction of the nitro group. Various reducing agents can be employed for this purpose, with common examples including triethyl phosphite (B83602), tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or catalytic hydrogenation.

Upon reduction to the corresponding amino group, the newly formed aniline derivative undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The amino group nucleophilically attacks the carbonyl carbon of the cyclohexenone ring, followed by dehydration, to yield the fused tricyclic carbazolone skeleton. This method provides a direct and efficient route to these valuable heterocyclic structures.

Table 1: Reductive Cyclization Conditions for Carbazolone Synthesis

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | P(OEt)₃ | N/A (Neat) | 160-170 | ~75 |

| 2 | SnCl₂ / HCl | Ethanol | Reflux | >80 |

| 3 | Fe / Acetic Acid | Acetic Acid | 110 | ~85 |

| 4 | H₂ / Pd-C | Ethanol | 25 | >90 |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

The rich chemistry of the this compound scaffold extends beyond carbazolones to the formation of other important nitrogen-containing heterocycles, such as quinoxalines.

Quinoxaline (B1680401) Derivatives: The synthesis of quinoxalines from o-nitroanilines is a well-established strategy in heterocyclic chemistry. organic-chemistry.orgchim.it This transformation typically involves the reduction of the nitro group to generate an in-situ o-phenylenediamine (B120857) intermediate. This diamine can then be condensed with a 1,2-dicarbonyl compound. In the context of derivatives of this compound, subsequent chemical modifications would be required to create the necessary dicarbonyl moiety for intramolecular cyclization into a quinoxaline-fused system.

Quinoxaline N-Oxides: A more direct route from o-nitroaniline precursors can lead to quinoxaline N-oxides. For instance, the Beirut reaction involves the condensation of benzofuroxans (which are derived from o-nitroanilines) with enamines or enolates to produce quinoxaline 1,4-dioxides. researchgate.netnih.gov While not a direct cyclization of the title compound itself, its o-nitroaniline core structure is the essential starting point for creating the benzofuroxan (B160326) intermediate required for this class of synthesis. These N-oxide derivatives are of significant interest due to their distinct electronic properties and biological activities. nih.govosti.gov

Other Heterocycles: The reactive nature of the precursor allows for the potential synthesis of other heterocyclic systems. For example, under different reductive conditions or through multi-step sequences, the formation of benzimidazoles is plausible, arising from the cyclization of the intermediate o-phenylenediamine with a one-carbon unit.

Structure-Property Relationship Studies in Designed Derivatives

Carbazolone Derivatives: For carbazolone derivatives, SPR studies have explored their potential as ATP-competitive inhibitors of kinesin spindle protein (KSP), a target in cancer chemotherapy. nih.govacs.org Research has shown that the planar, rigid tetracyclic structure of certain lactam-fused carbazoles is crucial for potent inhibitory activity. nih.gov Modifications to the substituents on the carbazole (B46965) nitrogen or the aromatic rings can significantly impact binding affinity and cellular activity. mdpi.com Furthermore, the photophysical properties of carbazole-containing polymers, such as their use as hole-transporting layers in organic light-emitting devices (OLEDs), are highly dependent on the nature of the substituents attached to the carbazole unit. mdpi.comresearchgate.net

Quinoxaline Derivatives: Quinoxaline derivatives are known to exhibit a wide range of photophysical properties, including fluorescence, making them valuable in the development of organic dyes and semiconductors. researchgate.net Their electronic properties are heavily influenced by the substituents on the quinoxaline core. scholaris.ca The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, leading to shifts in absorption and emission spectra. scholaris.caresearchgate.net For example, incorporating π-conjugated systems can enhance luminescence and create materials suitable for optoelectronic devices. researchgate.netnih.gov The presence of N-oxide groups, forming quinoxaline N-oxides, further alters the electronic and photochemical properties of the molecule. osti.govnih.gov

Table 2: Structure-Property Insights for Derived Heterocycles

| Heterocyclic Core | Structural Modification | Resulting Property Change | Potential Application |

| Carbazolone | Planar, tetracyclic fusion | Enhanced KSP inhibitory activity nih.gov | Anticancer agents |

| Carbazole | Varied N-substituents | Altered photoluminescence and hole-transport mdpi.com | Organic electronics (OLEDs) |

| Quinoxaline | Addition of π-conjugated groups | Red-shifted absorption/emission, enhanced fluorescence researchgate.netscholaris.ca | Fluorescent dyes, sensors |

| Quinoxaline | Introduction of N-oxide groups | Modified electronic structure and photosensitizing ability researchgate.netnih.gov | Photodynamic therapy, antimicrobials |

Advanced Applications of 3 2 Nitroanilino 2 Cyclohexen 1 One in Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The molecular architecture of 3-(2-nitroanilino)-2-cyclohexen-1-one features multiple reactive sites, rendering it a highly versatile building block for the synthesis of complex organic molecules. rsc.orgresearchgate.net Heterocyclic compounds, in particular, are a major class of molecules accessible from such precursors, owing to the strategic placement of nitrogen and oxygen functionalities. The utility of nitro-substituted compounds as starting materials in organic synthesis is well-documented, with the nitro group's flexibility in transformations expanding its synthetic scope. researchgate.net

The key structural features that contribute to its versatility include:

The Enaminone System: This conjugated system can participate in various cycloaddition and condensation reactions. The nucleophilic character of the β-carbon and the electrophilic nature of the carbonyl carbon are central to its reactivity.

The Ketone Carbonyl Group: This functional group is a handle for classical carbonyl chemistry, including reductions, additions, and condensations.

The Nitro Group: The electron-withdrawing nitro group can direct substitution reactions on the aromatic ring and can itself be transformed into other functional groups, most notably an amino group through reduction. nih.gov

The Secondary Amine: The N-H bond can be deprotonated or substituted, allowing for further functionalization.

Cyclohexenone derivatives are recognized as valuable synthons for creating a multitude of heterocyclic products. sysrevpharm.orgresearchgate.net Similarly, nitroalkenes are efficient precursors for constructing diverse molecular frameworks. rsc.org The combination of these features in this compound makes it a powerful tool for synthetic chemists aiming to construct intricate molecular targets. nih.gov

Contributions to the Construction of Diverse Molecular Frameworks

The strategic arrangement of functional groups in this compound allows for its elaboration into a wide array of molecular frameworks, particularly heterocyclic systems. These frameworks are often privileged structures in medicinal chemistry and materials science. The synthesis of six-membered heterocycles, such as piperidines and pyridines, is a common application of nitroalkene-derived substrates. researchgate.net

Examples of Potential Synthetic Transformations:

| Starting Material Moiety | Reaction Type | Resulting Framework |

| Enaminone & Nitro Group | Reductive Cyclization | Benzimidazole or Phenazine (B1670421) derivatives |

| Cyclohexenone Ring | Annulation Reactions | Fused Polycyclic Systems |

| Nitroaniline Moiety | Multi-component Reactions | Substituted Quinolines or Acridines |

One prominent synthetic route involves the reductive cyclization of the nitro group with the enone system. Reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone, can lead to the formation of fused heterocyclic systems. For instance, this strategy is employed in the synthesis of quinolines and related nitrogen-containing heterocycles. Multi-component reactions, where several reactants combine in a single step, are also a powerful method for building molecular complexity from simple precursors like this compound. nih.govsemanticscholar.org Such reactions can be used to construct highly substituted carbocyclic and heterocyclic scaffolds. beilstein-journals.org

Potential in the Development of Photonic Devices and Nonlinear Optical Materials

The field of photonics utilizes the properties of light for information processing and transmission, with nonlinear optical (NLO) materials playing a crucial role. sigmaaldrich.com NLO materials can alter the characteristics of light passing through them, which is essential for applications like optical switching and frequency conversion. researchgate.netmdpi.com Organic molecules with significant NLO properties often possess a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-withdrawing group.

The structure of this compound fits this paradigm perfectly. The amino group acts as an electron donor, while the nitro group serves as a strong electron acceptor, linked through a conjugated π-system. This intramolecular charge transfer character is a key indicator of potential second and third-order NLO activity. researchgate.net Research on other enaminone derivatives has demonstrated their promising NLO characteristics, including high nonlinear refractive indices. researchgate.netruc.dk

Key Features for NLO Applications:

| Structural Feature | Contribution to NLO Properties |

| Donor-Acceptor System | Creates a large molecular dipole moment and enhances hyperpolarizability. |

| Conjugated π-System | Facilitates electron delocalization and charge transfer upon light excitation. |

| Potential for Self-Assembly | Can be designed to form non-centrosymmetric structures, a prerequisite for second-order NLO effects. sigmaaldrich.com |

The investigation of this compound and its derivatives could lead to the development of new organic materials for advanced photonic applications, including all-optical switching and data processing technologies. researchgate.netresearchgate.net

Use as Precursors for Specialized Organic Compounds and Chemical Reagents

Beyond its direct applications, this compound is a valuable precursor for a variety of specialized organic compounds. The ability to selectively modify its functional groups allows for the synthesis of a library of derivatives with tailored properties.

One of the most significant transformations is the reduction of the nitro group to an amine. nih.gov This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitroaniline moiety into an electron-donating phenylenediamine system. The resulting amino group can then serve as a nucleophile or be diazotized, opening up a vast range of subsequent chemical modifications. This allows for the synthesis of azo dyes, pharmaceuticals, and ligands for catalysis.

The cyclohexenone core can also be manipulated. For example, conjugate addition reactions can introduce new substituents at the C-3 position, while the ketone can be converted into other functionalities like alcohols, alkenes, or hydrazones. These transformations enable the creation of diverse molecular scaffolds from a single, readily accessible starting material. researchgate.netorganic-chemistry.org The synthesis of complex molecules often relies on such versatile building blocks that can be elaborated in multiple directions. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Nitroanilino)-2-cyclohexen-1-one, and how can reaction conditions be optimized?

Answer: A common method involves refluxing 2-nitroaniline derivatives with cyclohexenone precursors in a 1:1 molar ratio using a mixed solvent system (e.g., acetic acid and ethanol) under controlled conditions. For example, analogous compounds like 3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone were synthesized by refluxing 4-nitrophenylenediamine with dimedone in acetic acid/ethanol (1:1 v/v) for 3 hours, followed by crystallization in ethanol to obtain high-purity crystals . Optimization parameters include:

- Solvent selection : Polar aprotic solvents enhance nitro group reactivity.

- Temperature control : Reflux temperatures (~100–110°C) balance reaction rate and side-product formation.

- Crystallization : Ethanol or methanol recrystallization improves purity, as shown in 1H NMR data for related compounds (e.g., sharp singlet at δ 2.384 ppm for cyclohexenone protons) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H NMR : Key signals include aromatic protons (δ 6.6–7.2 ppm for nitroanilino groups) and cyclohexenone protons (δ 2.2–2.8 ppm). Splitting patterns (e.g., doublets for vicinal protons) confirm substitution positions .

- X-ray crystallography : Resolves conformational details (e.g., envelope conformations of the cyclohexenone ring with puckering parameters Q = 0.443–0.448 Å and θ = 51.6–126.3°) and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.07–2.40 Å) .

- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexenone ring influence reactivity?

Answer: The cyclohexenone ring adopts an envelope conformation, where the C9 atom deviates by ±0.62 Å from the mean plane, altering electron density distribution. This impacts reactivity in Michael addition or nucleophilic substitution reactions. For instance, the electron-deficient β-carbon (due to conjugation with the carbonyl group) becomes more susceptible to nucleophilic attack in asymmetric environments . Computational studies (e.g., DFT) can model these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution.

Q. How can crystallographic data resolve contradictions in hydrogen-bonding networks?

Answer: Conflicting assignments of hydrogen bonds (e.g., N–H⋯O vs. C–H⋯O interactions) arise from overlapping electron density peaks. Strategies include:

- High-resolution X-ray diffraction : Resolves bond lengths and angles (e.g., N1A–H1NA⋯O1B at 2.077 Å vs. C8A–H8AA⋯O2B at 2.091 Å) .

- Variable-temperature studies : Differentiates static vs. dynamic disorder in crystal lattices.

- Complementary techniques : Pair with solid-state NMR or Raman spectroscopy to validate hydrogen-bonding motifs.

Q. What computational and experimental approaches predict biological activity of analogs?

Answer:

- Molecular docking : Screens interactions with targets (e.g., enzymes or receptors) by analyzing binding affinities and pose stability. For example, trifluoromethyl-substituted analogs show enhanced hydrophobic interactions in active sites .

- In vitro assays : Validate predictions using enzyme inhibition assays (e.g., IC₅₀ measurements) or cell-based models.

- SAR studies : Correlate substituent effects (e.g., chloro vs. nitro groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products